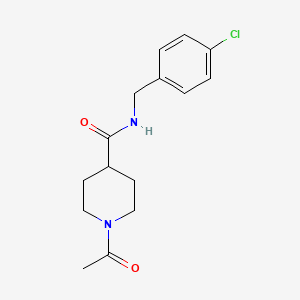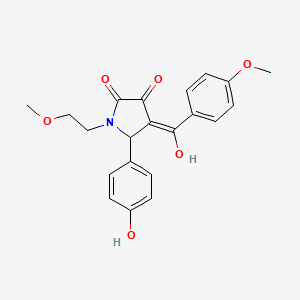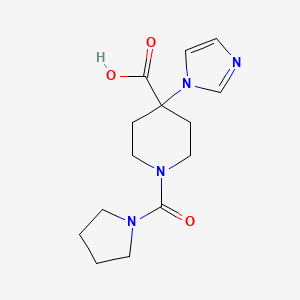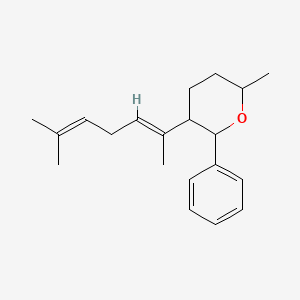
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide, also known as ACBC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds and has a molecular weight of 336.85 g/mol.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in the body. In a study by J. S. Kim et al. (2019), it was reported that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can inhibit the production of inflammatory cytokines and reduce the activity of enzymes involved in inflammation. Another study by Y. Zhang et al. (2018) found that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects in the body. In a study by J. S. Kim et al. (2019), it was reported that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in the blood. Another study by Y. Zhang et al. (2018) found that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can induce apoptosis in cancer cells and inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide. One area of interest is the development of new synthetic methods for 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide that can improve its yield and purity. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide and to identify its molecular targets in the body.
Synthesis Methods
The synthesis of 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide involves the reaction of 4-chlorobenzylamine with acetyl chloride in the presence of triethylamine to form the intermediate product, which is then reacted with piperidine-4-carboxylic acid to obtain 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide. This method has been reported in a study by K. V. S. R. N. Raju et al. (2019).
Scientific Research Applications
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has been found to have potential therapeutic applications in various fields of research. In a study by J. S. Kim et al. (2019), it was reported that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has anti-inflammatory effects and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study by Y. Zhang et al. (2018) found that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can inhibit the growth of cancer cells and may have potential as an anticancer agent.
properties
IUPAC Name |
1-acetyl-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11(19)18-8-6-13(7-9-18)15(20)17-10-12-2-4-14(16)5-3-12/h2-5,13H,6-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOIQJZUAWYOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
![7-(3,3-dimethylbutanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5316227.png)

![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)


![N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5316259.png)
![ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5316269.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5316283.png)
![2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5316290.png)
![6-methyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one hydrochloride](/img/structure/B5316300.png)
![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5316309.png)
